molecular formula C5H9NO2 B6235161 1,3-oxazepan-2-one CAS No. 5638-62-0

1,3-oxazepan-2-one

Cat. No.: B6235161
CAS No.: 5638-62-0
M. Wt: 115.13 g/mol
InChI Key: REFAMVPQJHXFFM-UHFFFAOYSA-N
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Description

1,3-Oxazepan-2-one is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ It is characterized by a seven-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For example, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxazepine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted oxazepan-2-one derivatives.

Scientific Research Applications

1,3-Oxazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-oxazepan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazepan-2-one: Similar in structure but contains two nitrogen atoms in the ring.

    1,3-Oxazin-2-one: Contains a six-membered ring with one oxygen and one nitrogen atom.

    Oxazepam: A benzodiazepine derivative with a similar ring structure but different pharmacological properties.

Uniqueness

1,3-Oxazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

5638-62-0

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1,3-oxazepan-2-one

InChI

InChI=1S/C5H9NO2/c7-5-6-3-1-2-4-8-5/h1-4H2,(H,6,7)

InChI Key

REFAMVPQJHXFFM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=O)NC1

Purity

95

Origin of Product

United States

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